molecular formula C5H4BBr2NO2 B572300 3,5-Dibromopyridine-4-boronic acid CAS No. 1310384-73-6

3,5-Dibromopyridine-4-boronic acid

Cat. No.: B572300
CAS No.: 1310384-73-6
M. Wt: 280.71
InChI Key: CCCKCHBPJIPSTG-UHFFFAOYSA-N
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Description

3,5-Dibromopyridine-4-boronic acid is an organoboron compound that features a pyridine ring substituted with bromine atoms at the 3 and 5 positions and a boronic acid group at the 4 position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of 3,5-Dibromopyridine-4-boronic acid typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. Palladium-catalyzed cross-coupling reactions are particularly favored due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,5-Dibromopyridine-4-boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3,5-Dibromopyridine-4-boronic acid is unique due to its dual functionality, combining both bromine and boronic acid groups, which makes it highly versatile in various chemical reactions, particularly in cross-coupling reactions.

Biological Activity

3,5-Dibromopyridine-4-boronic acid (DBPBA) is a boronic acid derivative recognized for its diverse applications in organic synthesis and medicinal chemistry. This compound exhibits significant biological activity, particularly in the development of pharmaceuticals and as a reagent in chemical reactions. This article explores its biological activity, mechanisms of action, and relevant case studies.

DBPBA is primarily utilized in Suzuki-Miyaura coupling reactions , which are pivotal for forming biaryl compounds. The compound acts as a boron source, facilitating the creation of carbon-carbon bonds through the formation of palladium complexes. This mechanism is crucial in synthesizing various biologically active molecules, including enzyme inhibitors and pharmaceuticals .

Key Reactions Involving DBPBA:

  • Suzuki-Miyaura Coupling: Forms biaryl compounds essential for drug development.
  • Substitution Reactions: Engages with nucleophiles to produce substituted pyridines.
  • Oxidation and Reduction Reactions: Although less common, these reactions can occur under specific conditions.

Biological Activity

DBPBA has been implicated in various biological activities due to its structural characteristics. Notably, boronic acids have unique interactions with biomolecules, making them valuable in drug design.

Enzyme Inhibition

Boronic acids, including DBPBA, are known for their ability to inhibit certain enzymes. They can form reversible covalent bonds with serine or cysteine residues in active sites, leading to inhibition. For instance, DBPBA has been studied for its potential as an inhibitor of phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are involved in cellular signaling pathways related to cancer and diabetes .

Case Studies

  • Inhibition of PI5P4K:
    • A study identified DBPBA derivatives that showed potent inhibition against PI5P4K isoforms. The most effective compound demonstrated an IC50 value of 270 nM for PI5P4Kα and 1.69 μM for PI5P4Kβ, indicating its potential as a therapeutic agent in oncology .
  • Synthesis of G-Secretase Inhibitors:
    • DBPBA has been utilized as a building block in synthesizing g-secretase inhibitors. These inhibitors are crucial in treating Alzheimer's disease by modulating amyloid-beta peptide production .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits PI5P4K isoforms; potential cancer therapeutic
Synthesis of Biologically Active CompoundsUsed in creating g-secretase inhibitors
Substitution ReactionsForms substituted pyridines with nucleophiles
Suzuki-Miyaura CouplingKey role in synthesizing biaryl compounds

Properties

IUPAC Name

(3,5-dibromopyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBr2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCKCHBPJIPSTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1Br)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBr2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-73-6
Record name 1310384-73-6
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